molecular formula C23H23F3N4O5 B2645454 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate CAS No. 1351598-26-9

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate

Cat. No.: B2645454
CAS No.: 1351598-26-9
M. Wt: 492.455
InChI Key: FNHLZAWIZQLNHQ-UHFFFAOYSA-N
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Description

4-((1H-Benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate is a synthetic small molecule characterized by a benzimidazole-piperidine carboxamide core and a trifluoromethylphenyl substituent. The oxalate counterion enhances solubility and bioavailability, a common strategy in drug formulation.

Properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O.C2H2O4/c22-21(23,24)16-4-3-5-17(12-16)26-20(29)27-10-8-15(9-11-27)13-28-14-25-18-6-1-2-7-19(18)28;3-1(4)2(5)6/h1-7,12,14-15H,8-11,13H2,(H,26,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHLZAWIZQLNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique structural features, including a benzimidazole moiety and a trifluoromethyl phenyl group, which may contribute to its biological properties. The synthesis typically involves the reaction of benzimidazole derivatives with piperidine carboxamide intermediates, followed by oxalate salt formation to enhance solubility and bioavailability.

Anticancer Properties

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to our compound can inhibit cell proliferation in various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells. The IC50 values for these compounds often range from 10 to 50 µM, indicating moderate potency against these cell lines .

Cell Line IC50 (µM)
L121025
CEM30
HeLa20

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has also been explored. In vitro assays using cyclooxygenase (COX) enzyme inhibition methods have demonstrated that certain derivatives exhibit dose-dependent inhibition of COX-1 and COX-2 enzymes. For example, a related compound showed an IC50 of 2.01 μg/ml against COX-1, suggesting promising anti-inflammatory properties .

Compound COX-1 IC50 (μg/ml) COX-2 IC50 (μg/ml)
Compound IVC2.015.67
Compound IVB3.506.30

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the benzimidazole moiety is known to interact with various enzymes involved in cell signaling pathways, potentially leading to reduced cell proliferation and inflammation.
  • Modulation of Receptor Activity : Compounds with similar structures have been identified as positive allosteric modulators for GABA-A receptors, suggesting that our compound may also influence neurotransmitter systems .
  • Induction of Apoptosis : Studies have indicated that benzimidazole derivatives can initiate apoptosis in cancer cells through mitochondrial pathways, thereby promoting cell death in malignant tissues.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of benzimidazole derivatives in vivo using xenograft models. The results indicated that treatment with these compounds resulted in significant tumor regression compared to controls, highlighting their potential as effective anticancer agents .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers assessed the anti-inflammatory effects of similar compounds in carrageenan-induced rat paw edema models. The results demonstrated a marked reduction in edema volume after administration of the tested compounds, reinforcing their therapeutic potential against inflammatory diseases .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by its complex structure, which includes a benzimidazole moiety linked to a piperidine ring. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole and subsequent modifications to introduce the trifluoromethyl phenyl and piperidine groups.

Synthesis Overview

  • Formation of Benzimidazole : The initial step often involves the condensation of o-phenylenediamine with a suitable carbonyl compound.
  • Piperidine Ring Construction : The piperidine component can be synthesized through cyclization reactions involving amines and carbonyls.
  • Oxalate Salt Formation : The final product is often converted into its oxalate salt for improved solubility and stability.

Anticancer Properties

Recent studies have indicated that derivatives of benzimidazole compounds, including the target compound, exhibit promising anticancer activities. They are believed to inhibit specific kinases involved in cancer cell proliferation, such as casein kinase 1 (CK1) and other related pathways. For instance, compounds similar to 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate have shown efficacy against various neoplastic diseases, including leukemia and solid tumors .

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those involved in serotonergic signaling. Compounds with similar frameworks have been explored for their ability to modulate serotonin receptors (5-HT), which are implicated in mood disorders, anxiety, and gastrointestinal motility disorders . The partial agonism at these receptors may provide therapeutic benefits without the side effects associated with full agonists.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related benzimidazole derivative inhibited CK1 activity in vitro, leading to reduced viability of cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutic agents .

Case Study 2: Neurological Disorders

In another investigation, researchers evaluated the effects of similar compounds on animal models of anxiety and depression. The results indicated that these compounds could significantly reduce anxiety-like behavior, suggesting their potential as anxiolytics .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is driven by its key functional groups:

a. Benzimidazole Moiety

  • Electrophilic Substitution : The benzimidazole nitrogen participates in alkylation and acylation reactions.

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., palladium in catalytic reactions) .

b. Trifluoromethylphenyl Group

  • Electron-Withdrawing Effects : Enhances stability against nucleophilic attack but facilitates electrophilic aromatic substitution at para positions.

  • Hydrogen Bonding : The CF₃ group influences solubility and binding interactions in biological systems.

c. Piperidine-Carboxamide Backbone

  • Hydrolysis : Susceptible to acidic/basic hydrolysis, cleaving the carboxamide bond to yield piperidine and aryl amine derivatives.

  • Reduction : The carboxamide can be reduced to a secondary amine using LiAlH₄.

Reaction Case Studies

a. Nucleophilic Substitution
The methylene bridge (-CH₂-) between benzimidazole and piperidine undergoes nucleophilic displacement with strong bases (e.g., KOtBu) to yield substituted piperidines.

b. Oxidation Reactions

  • Piperidine Ring Oxidation : Treating the compound with m-CPBA (meta-chloroperbenzoic acid) oxidizes the piperidine ring to an N-oxide, altering its electronic properties.

  • Benzimidazole Stability : Resists oxidation under mild conditions but degrades with strong oxidants like KMnO₄ .

c. Cross-Coupling Reactions
The trifluoromethylphenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids, enabling derivatization for structure-activity relationship (SAR) studies .

Reaction Optimization Data

Experimental optimization of synthesis steps reveals critical parameters:

ParameterOptimal RangeImpact on Yield
Temperature120–125°CHigher yields above 120°C
SolventDMFPolar aprotic solvents improve reaction kinetics
CatalystNone requiredBase (NaHCO₃) sufficient for deprotonation

Stability and Degradation Pathways

  • Acidic Conditions : Hydrolysis of the carboxamide bond occurs below pH 3, generating 3-(trifluoromethyl)aniline and piperidine derivatives.

  • Thermal Degradation : Decomposes above 250°C, releasing CO₂ and forming polymeric byproducts.

Industrial-Scale Considerations

  • Cost Efficiency : Use of DMF as a solvent poses challenges due to toxicity; alternatives like DMAc are being explored .

  • Purification : Chromatography (HPLC) is essential for isolating high-purity oxalate salts.

Comparison with Similar Compounds

Structural Differences :

  • Core : Pyrimidin-2-amine (vs. piperidine-carboxamide in the target compound).
  • Substituents : Sulfonamide-linked trifluoromethyl (12l), methoxy (12m), or naphthyl (12n) groups.
    Pharmacological Activity :
  • Demonstrated potent anti-proliferative effects against melanoma cell lines (A375, SK-MEL-5), with IC₅₀ values ranging from 0.8–2.1 μM.
  • Mechanism: Cell cycle arrest at G2/M phase and inhibition of tubulin polymerization .
    Synthetic Feasibility :
  • Moderate yields (60–75%) due to multi-step synthesis involving sulfonylation and pyrimidine coupling .

7-(Methanesulphonaminomethyl)-N-(1-(3-(Trifluoromethyl)Phenyl)Ethyl)-1H-Benzo[d]Imidazol-2-Amine

Structural Differences :

  • Core: 2-Aminobenzimidazole (vs. 1-methylbenzimidazole-piperidine).
  • Substituents : Methanesulfonamide and trifluoromethylphenylethylamine side chains.
    Synthetic Feasibility :
  • High-yield (85%) via iodoacetic acid-mediated cyclization of thiourea precursors.
  • Simplified protocol compared to traditional benzimidazole syntheses .
    Pharmacological Data :

N-(Piperidin-4-yl)-1H-Benzo[d]Imidazol-2-Amine (Compound 37)

Structural Differences :

  • Core: Piperidine-4-yl linked directly to 2-aminobenzimidazole (lacking the carboxamide and trifluoromethylphenyl groups). Pharmacological Activity:
  • Dual histamine H₁/H₄ receptor ligand (Ki = 12 nM for H₁, 8 nM for H₄).
  • Synthesis:
  • Prepared via HBr-mediated deprotection of a piperidine ester precursor (yield: 68%) .

Ethyl-4-(1-(4-Fluorobenzyl)-1H-Benzo[d]Imidazol-2-ylamino)Piperidin-1-Carboxylate (Compound 38)

Structural Differences :

  • Substituents : 4-Fluorobenzyl and ethyl carboxylate groups (vs. trifluoromethylphenyl and oxalate).
    Pharmacological Activity :
  • Moderate H₁/H₄ receptor affinity (Ki = 35–50 nM), with reduced potency compared to Compound 37 .

Comparative Analysis Table

Compound Name / ID Core Structure Key Substituents Pharmacological Activity Synthesis Yield
Target Compound (Oxalate Salt) Piperidine-carboxamide Benzimidazole-methyl, CF₃-phenyl Not explicitly reported (assumed oncology) Not reported
12l, 12m, 12n Pyrimidin-2-amine Sulfonamide-linked CF₃, OMe, naphthyl Anticancer (IC₅₀: 0.8–2.1 μM) 60–75%
7-(Methanesulphonaminomethyl) Derivative 2-Aminobenzimidazole Methanesulfonamide, CF₃-phenylethylamine Kinase/protease inhibition (theoretical) 85%
Compound 37 Piperidine-2-aminobenzimidazole None (minimal side chains) Dual H₁/H₄ ligand (Ki: 8–12 nM) 68%
Compound 38 Piperidine-carboxylate 4-Fluorobenzyl H₁/H₄ ligand (Ki: 35–50 nM) 72%

Key Findings and Implications

  • Structural-Activity Relationships: The trifluoromethyl group enhances lipophilicity and target affinity across analogs (e.g., 12l vs. 12m) . Piperidine-carboxamide cores (target compound) may offer better metabolic stability than pyrimidine or 2-aminobenzimidazole systems .
  • Synthetic Complexity :
    • High-yield methods (e.g., iodoacetic acid cyclization ) could be adapted to improve the target compound’s synthesis.
  • Therapeutic Potential: The target compound’s benzimidazole-piperidine scaffold aligns with both anticancer and receptor-targeting agents, warranting further mechanistic studies .

Q & A

Q. What are the established synthetic routes for 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate?

The compound is synthesized via multi-step reactions involving:

  • Piperidine core functionalization : Substitution reactions at the piperidine nitrogen, often using carboxamide-forming agents like isocyanates or activated carbonyl intermediates. For example, coupling 4-aminopiperidine derivatives with activated carbonyl groups (e.g., 3-(trifluoromethyl)phenyl isocyanate) under reflux in methanol or dichloromethane .
  • Benzimidazole incorporation : Alkylation or condensation reactions to introduce the benzimidazole moiety, such as reacting with 1H-benzimidazole derivatives in the presence of bases like triethylamine .
  • Oxalate salt formation : Final acid-base reaction with oxalic acid to improve crystallinity and stability . Characterization relies on 1H/13C NMR (e.g., piperidine protons at δ 1.5–3.0 ppm, trifluoromethyl at δ ~120 ppm in 13C), LC-MS (to confirm molecular weight), and melting point analysis .

Q. What spectroscopic and chromatographic methods are critical for structural validation?

  • 1H/13C NMR : Essential for confirming regiochemistry (e.g., distinguishing piperidine N-methylation vs. benzimidazole substitution). For example, benzylic protons adjacent to benzimidazole appear as singlets near δ 4.5–5.5 ppm .
  • HPLC-MS : Validates purity (>98% by peak area) and molecular ion detection (e.g., [M+H]+ for C24H23F3N4O3 at m/z 477.2) .
  • TLC (Rf values) : Used during synthesis to monitor reaction progress (e.g., Rf 0.45 in ethyl acetate/hexane) .

Q. How are common impurities identified during synthesis?

  • Byproduct detection : Unreacted starting materials (e.g., residual benzimidazole or piperidine intermediates) are identified via HPLC retention time shifts or NMR impurity peaks (e.g., unreacted trifluorophenyl groups at δ 7.5–8.0 ppm) .
  • Salt stoichiometry : Oxalate counterion ratio is confirmed by elemental analysis (C, H, N) and ion chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency, while dichloromethane improves oxalate salt crystallization .
  • Catalyst use : Triethylamine or K2CO3 facilitates deprotonation in alkylation steps, reducing side reactions .
  • Temperature control : Reflux (70–80°C) for imidazole ring closure vs. room temperature for acid-sensitive steps . Example: A 15% yield increase was achieved by replacing methanol with DMF in piperidine-acylation reactions .

Q. How to resolve contradictions in pharmacological data (e.g., receptor binding vs. cellular activity)?

  • Assay validation : Use orthogonal assays (e.g., radioligand binding for H1/H4 receptor affinity vs. cell-based cAMP assays for functional activity) .
  • Metabolite interference : Monitor compound stability via HPLC-UV at 254 nm to detect degradation products that may skew cellular data .
  • Species-specificity : Test across multiple cell lines (e.g., human vs. murine) to identify receptor isoform variability .

Q. What strategies enhance bioactivity through structural modifications?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to improve metabolic stability .
  • Piperidine substitution : Replace the oxalate counterion with citrate or tosylate to modulate solubility and bioavailability .
  • Docking studies : Computational modeling (e.g., AutoDock Vina) predicts binding to targets like histamine receptors by analyzing hydrogen bonds with piperidine N and benzimidazole π-stacking .

Q. How to validate analytical methods for batch-to-batch consistency?

  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) to validate HPLC method robustness in detecting degradants .
  • Cross-lab reproducibility : Compare NMR spectra across 400 MHz and 600 MHz instruments to confirm peak assignments .

Q. What challenges arise during scale-up from mg to gram synthesis?

  • Exothermic reactions : Use jacketed reactors to control temperature during benzimidazole alkylation, which is prone to runaway exotherms .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for oxalate salt isolation .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Fragment-based design : Synthesize analogs with modified benzimidazole (e.g., 5-nitro or 6-fluoro substituents) and test for antiplasmodial activity (IC50 shifts from µM to nM) .
  • Pharmacophore mapping : Identify critical moieties (e.g., piperidine carboxamide and trifluoromethylphenyl) using 3D-QSAR models derived from CoMFA/CoMSIA .

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